9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
Overview
Description
The compound “9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine” is a complex organic molecule that contains a purine ring, which is a common structure in many biological molecules, such as DNA and RNA. The molecule also contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the aminopropyl group, and the attachment of the benzo[d][1,3]dioxol-5-yl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a purine ring substituted with an aminopropyl group at the 9-position and a (6-iodobenzo[d][1,3]dioxol-5-yl)thio group at the 8-position. The presence of these functional groups could significantly influence the compound’s chemical behavior and interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino groups might participate in acid-base reactions, the thioether could engage in oxidation-reduction reactions, and the iodine atom might be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Studies and Tautomerism : Research has shown that N-Methoxy-9-methyl-9H-purin-6-amines with various substituents, including those similar to the structure of interest, demonstrate significant variations in amino/imino tautomer ratios. These variations are crucial in determining the chemical behavior and potential applications of these compounds (Roggen & Gundersen, 2008).
Synthesis of Substituted Purine Derivatives : Another study highlighted the synthesis of 6-C-substituted 9-tetrahydrofuranylpurine derivatives. The process involved catalytic hydrogenation and substitution reactions, underscoring the versatility of these purine compounds in various chemical synthesis applications (Hamamichi & Miyasaka, 1990).
Phosphorus Pentoxide in Synthesis : The use of phosphorus pentoxide in the synthesis of 9-Aryl-9H-purin-6-amines, including derivatives similar to the compound , demonstrates its role in facilitating complex chemical reactions (El-bayouki, Nielsen, & Pedersen, 1985).
Biological Applications and Potential
Potential Plant-Growth Regulating Properties : Research has been conducted on purine derivatives for their potential plant-growth regulating properties. This research is indicative of the broader biological and agricultural applications of such compounds (El-Bayouki, Basyouni, & Tohamy, 2013).
Antibacterial Evaluation : Purine derivatives, like the compound in focus, have been evaluated for their antibacterial properties, highlighting their potential use in developing new antimicrobial agents (Govori, 2017).
Antiviral and Antiproliferative Activities : The synthesis and biological evaluation of modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety have shown potential in inhibiting certain biological activities, indicating possible applications in antiviral and anticancer therapies (Thalassitis et al., 2014).
Future Directions
Properties
IUPAC Name |
9-(3-aminopropyl)-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN6O2S/c16-8-4-9-10(24-7-23-9)5-11(8)25-15-21-12-13(18)19-6-20-14(12)22(15)3-1-2-17/h4-6H,1-3,7,17H2,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCPNJERGAMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)I)SC3=NC4=C(N=CN=C4N3CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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